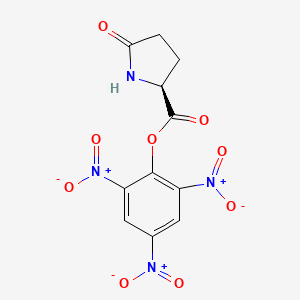
Dihydrogen hexaiodoplatinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen hexaiodoplatinate is a chemical compound with the formula H₂PtI₆ It is a platinum-based compound where the platinum atom is coordinated with six iodide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydrogen hexaiodoplatinate can be synthesized through the reaction of platinum metal with iodine in the presence of an oxidizing agent. One common method involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid, which is then reacted with potassium iodide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same chemical reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dihydrogen hexaiodoplatinate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to elemental platinum using reducing agents like hydrogen or hydrazine.
Substitution: The iodide ligands can be substituted with other ligands, such as chloride or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrogen, hydrazine, or sodium borohydride.
Substitution: Ligand exchange reactions typically occur in aqueous solutions with the addition of the desired ligand.
Major Products:
Reduction: Elemental platinum.
Substitution: Compounds like dihydrogen hexachloroplatinate or dihydrogen hexahydroxyplatinate
Aplicaciones Científicas De Investigación
Dihydrogen hexaiodoplatinate has several applications in scientific research:
Catalysis: It is used as a precursor for the preparation of platinum-based catalysts, which are essential in various industrial processes, including hydrogenation and oxidation reactions.
Materials Science: It is utilized in the synthesis of platinum nanoparticles, which have applications in electronics, sensors, and as catalysts.
Analytical Chemistry: It is used in the determination of potassium and other cations in analytical procedures
Mecanismo De Acción
The mechanism by which dihydrogen hexaiodoplatinate exerts its effects is primarily through its ability to act as a source of platinum ions. In catalytic processes, the platinum ions facilitate the activation of reactants, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application, such as the reduction of hydrogen ions in hydrogenation reactions .
Comparación Con Compuestos Similares
Dihydrogen hexachloroplatinate: Similar in structure but with chloride ligands instead of iodide.
Dihydrogen hexabromoplatinate: Contains bromide ligands.
Dihydrogen hexafluoroplatinate: Contains fluoride ligands.
Uniqueness: Dihydrogen hexaiodoplatinate is unique due to the presence of iodide ligands, which can influence its reactivity and stability. The larger size and lower electronegativity of iodide compared to other halides can result in different chemical behaviors and applications .
Propiedades
Número CAS |
20740-45-8 |
|---|---|
Fórmula molecular |
H2I6Pt |
Peso molecular |
958.53 g/mol |
Nombre IUPAC |
hexaiodoplatinum(2-);hydron |
InChI |
InChI=1S/6HI.Pt/h6*1H;/q;;;;;;+4/p-4 |
Clave InChI |
VQVVOLBVQFOANH-UHFFFAOYSA-J |
SMILES canónico |
[H+].[H+].I[Pt-2](I)(I)(I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


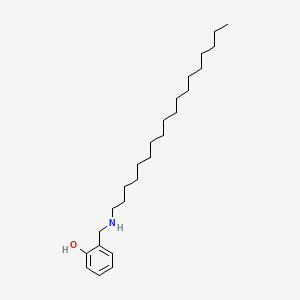
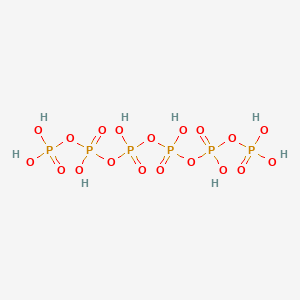
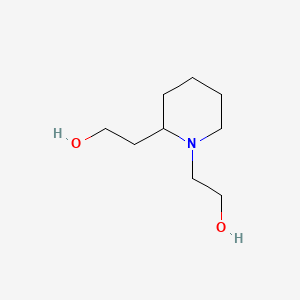
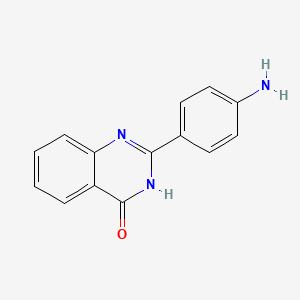
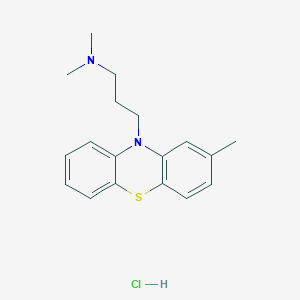

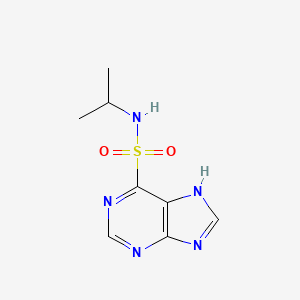

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
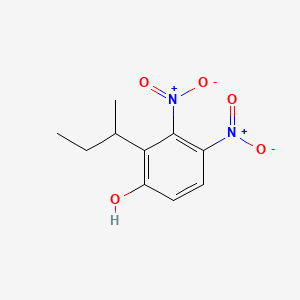

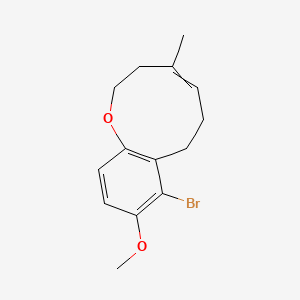
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
